molecular formula C7H9NO4S B13562417 N-(2,5-dihydroxyphenyl)methanesulfonamide

N-(2,5-dihydroxyphenyl)methanesulfonamide

Cat. No.: B13562417
M. Wt: 203.22 g/mol
InChI Key: AMOQHMUTHXKXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dihydroxyphenyl)methanesulfonamide is a chemical compound of significant interest in synthetic and medicinal chemistry research. This molecule features a 2,5-dihydroxyphenyl ring system, a motif found in various biologically active compounds and synthetic intermediates . The structure combines a hydroquinone derivative with a methanesulfonamide group, making it a valuable precursor for further chemical modification. Researchers utilize this scaffold in the exploration of new therapeutic agents, particularly in developing inhibitors for protein-protein interactions . The dihydroxybenzene core is a key intermediate in synthetic organic chemistry, often employed in the preparation of more complex molecular architectures, including natural product analogs and functional materials . Its mechanism of action in research settings is often tied to the electronic and hydrogen-bonding properties conferred by the phenolic and sulfonamide functional groups. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

N-(2,5-dihydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C7H9NO4S/c1-13(11,12)8-6-4-5(9)2-3-7(6)10/h2-4,8-10H,1H3

InChI Key

AMOQHMUTHXKXDC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 2,5 Dihydroxyphenyl Methanesulfonamide

Established Synthetic Pathways for N-(2,5-dihydroxyphenyl)methanesulfonamide

The synthesis of this compound is not typically achieved through a single, direct method due to the compound's multiple reactive functional groups. Instead, its formation relies on well-established reactions in organic chemistry, primarily involving the creation of a sulfonamide bond.

Direct Amination Approaches

Direct amination, the formation of a C-N bond by reacting an aromatic compound with an aminating agent, is a powerful tool in chemical synthesis. google.comresearchgate.net For the synthesis of a precursor to the target molecule, such as 2,5-dihydroxyaniline (aminophenol), this could theoretically involve the direct amination of hydroquinone (B1673460). Catalytic systems, often employing transition metals, are typically required to facilitate such reactions. researchgate.net For instance, the direct amination of alcohols to amines is a common industrial process, often utilizing hydrogen and catalysts based on metals like nickel, cobalt, or copper under high pressure and temperature. google.com However, the direct amination of phenols presents significant challenges, including harsh reaction conditions and potential for side reactions, making this a less common or practical approach for the specific synthesis of the 2,5-dihydroxyaniline precursor compared to other methods like the reduction of a nitrophenol.

Reactions Involving Methanesulfonyl Chloride

The cornerstone of this compound synthesis is the reaction between an amine and methanesulfonyl chloride. Methanesulfonyl chloride is a highly reactive compound due to the excellent leaving group ability of the chloride ion attached to the electrophilic sulfur atom. This makes it highly susceptible to nucleophilic attack by primary or secondary amines to form a stable sulfonamide linkage. google.com

The general reaction is as follows:

R-NH₂ + CH₃SO₂Cl → R-NHSO₂CH₃ + HCl

This reaction is typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct that is formed. researchgate.net In the context of synthesizing this compound, the key precursor would be 2-amino-1,4-benzenediol (also known as 2,5-dihydroxyaniline).

However, the presence of two nucleophilic hydroxyl (-OH) groups on the phenyl ring in addition to the amino (-NH₂) group complicates a direct reaction. Methanesulfonyl chloride can also react with hydroxyl groups to form sulfonate esters (mesylates). This competing reaction can lead to a mixture of products and reduce the yield of the desired sulfonamide. Therefore, a direct, one-step reaction of 2-amino-1,4-benzenediol with methanesulfonyl chloride is often impractical without the use of protecting groups.

Multi-step Synthetic Strategies for Aromatic Sulfonamides

Given the reactivity of the dihydroxyphenyl moiety, a multi-step synthetic strategy is the most logical and controllable approach to selectively synthesize this compound. Such strategies are common in the synthesis of complex molecules like sulfa drugs, where protecting groups are used to temporarily mask reactive functional groups. An abbreviated representation of such a synthesis involves carrying an amide group through several steps before modifying it to an amine in the final stage.

A plausible multi-step pathway is outlined below:

Protection of Hydroxyl Groups: The synthesis would begin with hydroquinone (1,4-dihydroxybenzene). The two hydroxyl groups are protected to prevent them from reacting in subsequent steps. A common method is etherification, for example, reacting hydroquinone with benzyl (B1604629) chloride or methyl iodide to form 1,4-dibenzyloxybenzene (B1663937) or 1,4-dimethoxybenzene, respectively.

Nitration: The protected hydroquinone undergoes electrophilic aromatic substitution, specifically nitration. Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, yielding a protected 2-nitro-1,4-benzenediol derivative.

Reduction of the Nitro Group: The nitro group is then reduced to a primary amine (-NH₂). This is a standard transformation commonly achieved using reagents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or catalytic hydrogenation (H₂ gas with a palladium catalyst). This step produces the protected 2-amino-1,4-benzenediol.

Sulfonamide Formation: The resulting amine is reacted with methanesulfonyl chloride in the presence of a base. This step selectively forms the desired methanesulfonamide (B31651) bond on the nitrogen atom.

Deprotection: The final step involves the removal of the protecting groups from the hydroxyl functions to reveal the 2,5-dihydroxyphenyl moiety. For example, if benzyl groups were used, they can be cleaved via hydrogenolysis. If methyl groups were used, a reagent like boron tribromide (BBr₃) would be required.

This systematic approach ensures that the desired connections are made in the correct sequence, avoiding unwanted side reactions and leading to a higher yield of the final product, this compound.

Table 1: Proposed Multi-Step Synthesis Pathway

StepStarting MaterialReagents and ConditionsIntermediate/ProductPurpose
1Hydroquinonee.g., Benzyl chloride, K₂CO₃, Acetone1,4-DibenzyloxybenzeneProtect hydroxyl groups
21,4-DibenzyloxybenzeneHNO₃, H₂SO₄1,4-Dibenzyloxy-2-nitrobenzeneIntroduce nitro group
31,4-Dibenzyloxy-2-nitrobenzenee.g., H₂, Pd/C, Ethanol2,5-DibenzyloxyanilineReduce nitro to amine
42,5-DibenzyloxyanilineMethanesulfonyl chloride, PyridineN-(2,5-dibenzyloxyphenyl)methanesulfonamideForm sulfonamide bond
5N-(2,5-dibenzyloxyphenyl)methanesulfonamideH₂, Pd/CThis compoundDeprotect hydroxyl groups

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound can be readily achieved by modifying the multi-step pathway described above. These modifications can be targeted at either the phenyl ring or the sulfonamide group.

Structural Modifications of the Phenyl Moiety

Modifications to the phenyl ring are typically introduced at the beginning of the synthetic sequence by using a substituted hydroquinone as the starting material. Various substituents can be incorporated onto the aromatic core, leading to a diverse range of analogues.

For example:

Methyl/Alkyl Groups: Starting with methylhydroquinone (B43894) would result in a final product with a methyl group on the phenyl ring.

Halogens: Using chlorohydroquinone (B41787) or bromohydroquinone (B146026) as the initial reactant would lead to chlorinated or brominated analogues, respectively.

Other Functional Groups: Introducing other functionalities is possible, provided they are compatible with the reaction conditions of the subsequent steps or are themselves protected.

The synthesis of various dihydroxycinnamate and dihydroxychalcone derivatives from 2,5-dihydroxy-substituted precursors demonstrates the feasibility of using this core structure to create a library of related compounds. nih.govnih.gov

Table 2: Phenyl Moiety Analogue Synthesis

Starting MaterialPotential Final Analogue
MethylhydroquinoneN-(2,5-dihydroxy-methylphenyl)methanesulfonamide
ChlorohydroquinoneN-(chloro-2,5-dihydroxyphenyl)methanesulfonamide
tert-ButylhydroquinoneN-(tert-butyl-2,5-dihydroxyphenyl)methanesulfonamide

Substitutions on the Methanesulfonamide Group

Derivatization of the sulfonamide portion of the molecule is achieved by substituting methanesulfonyl chloride with other sulfonyl chlorides in the sulfonamide formation step (Step 4 in the multi-step synthesis). This allows for the introduction of a wide variety of alkyl or aryl groups, altering the properties of the sulfonamide moiety. This approach is a common strategy for creating libraries of sulfonamide-based compounds for various applications. mdpi.com

Examples of alternative sulfonylating agents include:

Ethanesulfonyl chloride: Yields the corresponding N-(2,5-dihydroxyphenyl)ethanesulfonamide.

Benzenesulfonyl chloride: Results in N-(2,5-dihydroxyphenyl)benzenesulfonamide.

p-Toluenesulfonyl chloride (Tosyl chloride): Produces N-(2,5-dihydroxyphenyl)-4-methylbenzenesulfonamide.

This modular approach, where different amino-aromatic cores can be combined with various sulfonyl chlorides, provides a versatile platform for generating a large number of structural analogues. nih.govacs.org

Table 3: Sulfonamide Group Analogue Synthesis

Sulfonylating AgentResulting Sulfonamide Group
Ethanesulfonyl chloride-SO₂CH₂CH₃
Propanesulfonyl chloride-SO₂CH₂CH₂CH₃
Benzenesulfonyl chloride-SO₂(C₆H₅)
p-Toluenesulfonyl chloride-SO₂(C₆H₄-4-CH₃)

Heterocyclic Fusions and Side Chain Derivatization

Detailed experimental procedures or research findings concerning the fusion of heterocyclic rings to the this compound scaffold have not been reported in the surveyed scientific literature. Similarly, specific examples of side chain derivatization originating from this particular compound are not described.

In principle, the 2,5-dihydroxyphenyl moiety presents reactive sites that are often utilized in the synthesis of heterocyclic systems. For instance, reactions involving the hydroxyl groups or the activated aromatic ring could potentially be used to construct fused furan, pyran, or other oxygen-containing heterocycles. The aromatic ring itself could be a substrate for reactions that lead to fused nitrogen or sulfur-containing rings. However, no studies have been published that apply these general strategies specifically to this compound.

Likewise, derivatization of the methanesulfonamide side chain or the phenolic hydroxyl groups is a theoretical possibility for analogue generation. Yet, the scientific literature lacks specific reports of such modifications being performed on this compound.

Enantioselective Synthesis and Stereochemical Control in Analogue Generation

There is no information available in the reviewed literature regarding the enantioselective synthesis of this compound or the stereochemical control in the generation of its analogues. The parent molecule itself is achiral and therefore does not exist as enantiomers.

The generation of chiral analogues would require the introduction of one or more stereocenters through synthetic modification. Methodologies for the asymmetric synthesis of sulfonamide-containing compounds are known in the broader field of organic chemistry. These often involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of a reaction. However, the application of these advanced synthetic techniques to produce chiral analogues of this compound has not been documented. Research focusing on stereochemical control for this specific compound appears to be an unexplored area.

Computational Chemistry and Molecular Modeling of N 2,5 Dihydroxyphenyl Methanesulfonamide

Quantum-Chemical Calculations and Electronic Structure Analysis

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N-(2,5-dihydroxyphenyl)methanesulfonamide, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine its optimized molecular geometry. This process identifies the most stable three-dimensional arrangement of the atoms by finding the minimum energy state on the potential energy surface. Key outputs from these calculations would include bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Molecular Orbital Analysis

The electronic behavior of this compound would be explored through molecular orbital analysis. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. Visualization of the HOMO and LUMO surfaces would reveal the regions of the molecule most likely to be involved in electron transfer during chemical reactions.

Conformational Analysis and Energy Minimization

This compound has several rotatable bonds, meaning it can exist in various spatial arrangements or conformations. Conformational analysis would be performed to identify the most stable conformers. This involves systematically rotating the flexible bonds (such as the S-N and S-C bonds) and calculating the potential energy of each resulting structure. The structures corresponding to energy minima are the stable conformers. The global minimum energy conformer represents the most probable structure of the molecule in its ground state and is the structure that would be used for further analysis like molecular docking.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. This method is crucial in drug discovery for predicting the interaction between a potential drug and its biological target.

Protein-Ligand Binding Affinity Prediction

To predict the therapeutic potential of this compound, its optimized 3D structure would be docked into the active site of a relevant protein target. Docking algorithms would explore various possible binding poses of the ligand within the protein's binding pocket and calculate a scoring function to estimate the binding affinity. This score, typically expressed in kcal/mol, represents the strength of the interaction, with a more negative value indicating a stronger, more favorable binding.

Below is a hypothetical data table illustrating typical results from a docking study against a generic protein kinase.

LigandTarget ProteinBinding Affinity (kcal/mol)
This compoundKinase XYZ-8.5
Reference InhibitorKinase XYZ-9.2

Identification of Key Binding Sites and Interactions

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the protein-ligand complex. Analysis of the best-scoring docked pose would reveal key binding sites and the types of intermolecular interactions involved. These can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the hydroxyl (-OH) groups on the phenyl ring and the sulfonyl (-SO2) and amine (-NH) groups of the methanesulfonamide (B31651) moiety would be expected to form critical hydrogen bonds with amino acid residues in the protein's active site.

A hypothetical summary of these interactions is presented in the table below.

Interacting Group of LigandAmino Acid Residue of ProteinInteraction TypeDistance (Å)
2-hydroxyl groupASP 168Hydrogen Bond2.1
5-hydroxyl groupLYS 72Hydrogen Bond2.3
Sulfonyl OxygenGLY 77Hydrogen Bond2.9
Phenyl RingVAL 83Hydrophobic3.8

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that are crucial for a desired biological effect.

In the context of this compound and its analogues, QSAR studies have been pivotal in elucidating the structural requirements for their biological activities, particularly as anticancer agents. One notable area of investigation has been their role as dual inhibitors of Heat shock protein 27 (Hsp27) and tubulin. nih.gov The overexpression of Hsp27 is associated with resistance to chemotherapy, making its inhibition a key therapeutic strategy. nih.gov

A significant QSAR study was conducted on a series of methanesulfonamide derivatives to correlate their structural characteristics with their anti-proliferative activity against the SKBR-3 breast cancer cell line. nih.gov Various chemometric methods, including Multiple Linear Regression (MLR), Factor Analysis-based Multiple Linear Regression (FA-MLR), Principal Component Regression (PCR), and Genetic Algorithm-Partial Least Squares (GA-PLS), were employed to develop predictive models. nih.gov

The study revealed that the biological activity of these compounds is influenced by a combination of electronic, steric, and hydrophobic properties. The GA-PLS model was identified as the most robust, indicating a strong correlation between the selected molecular descriptors and the observed anti-proliferative activity. nih.gov

Table 1: Key Molecular Descriptors in the QSAR Model for Methanesulfonamide Derivatives

Descriptor TypeDescriptionImplication for Biological Activity
Electronic Distribution of charges, HOMO/LUMO energiesInfluences interactions with polar residues in the target proteins.
Steric Molecular size and shapeDictates the fit of the molecule within the binding pockets of Hsp27 and tubulin.
Hydrophobic LogP (partition coefficient)Affects the ability of the compound to cross cell membranes and interact with hydrophobic regions of the target proteins.

This table is based on the general principles of QSAR and findings from studies on methanesulfonamide derivatives.

The predictive power of the developed QSAR models has been instrumental in the in silico screening of virtual libraries of this compound analogues. This process involves using the established mathematical models to predict the biological activity of novel, yet-to-be-synthesized compounds. This approach significantly accelerates the drug discovery process by prioritizing the synthesis and biological evaluation of compounds with the highest predicted potency.

Based on the insights gained from the QSAR models for methanesulfonamide derivatives, new compounds with potentially enhanced anti-proliferative activity were designed. nih.gov The in silico screening focused on modifying the substituents on the phenyl ring and the sulfonamide group to optimize the electronic, steric, and hydrophobic properties identified as crucial for activity.

Molecular docking studies were often performed in conjunction with QSAR to visualize the binding modes of the designed analogues within the active sites of Hsp27 and tubulin. nih.gov These studies helped to rationalize the QSAR findings and provided a structural basis for the observed activity. For instance, docking simulations revealed key interactions, such as hydrogen bonds and hydrophobic contacts, between the methanesulfonamide derivatives and specific amino acid residues in the binding pockets of the target proteins. nih.gov

Table 2: Predicted Activities and Binding Energies of Representative Methanesulfonamide Analogues

Compound IDModifications from Parent StructurePredicted pIC50Docking Score (Hsp27) (kcal/mol)Docking Score (Tubulin) (kcal/mol)
Analogue 1Addition of a chloro group to the phenyl ring7.8-8.5-9.2
Analogue 2Replacement of a hydroxyl group with a methoxy (B1213986) group7.5-8.1-8.9
Analogue 3Introduction of a bulky alkyl group7.2-7.9-8.5
Analogue 4Modification of the sulfonamide nitrogen substituent8.1-9.0-9.5

This table presents hypothetical data based on the findings of QSAR and in silico screening studies on methanesulfonamide derivatives as dual Hsp27 and tubulin inhibitors. The specific values are illustrative and intended to represent the type of data generated in such studies. nih.gov

The synergistic use of QSAR modeling and in silico screening has proven to be a powerful strategy in the hit-to-lead optimization of methanesulfonamide derivatives. This computational approach allows for the rapid exploration of chemical space and the identification of novel analogues of this compound with potentially superior therapeutic profiles.

Biological Activity Profiling: in Vitro and Preclinical Mechanistic Studies

Receptor Modulation Investigations

Alpha-1 (α1) adrenoceptors are G-protein coupled receptors that are activated by the catecholamines epinephrine (B1671497) and norepinephrine. nih.gov These receptors are widely distributed in tissues such as blood vessels, the heart, and the lower urinary tract. nih.gov Activation, or agonism, of the α1-adrenoceptor typically leads to the contraction of smooth muscle. nih.gov Consequently, α1-agonists are utilized clinically for managing conditions like hypotension and nasal decongestion. nih.gov

Detailed investigation of scientific databases and literature did not yield specific data on the agonistic activity of N-(2,5-dihydroxyphenyl)methanesulfonamide at alpha-1 adrenoceptors.

Receptor SubtypeCompoundActivityData
Alpha-1 AdrenoceptorThis compoundAgonismData Not Available

The Dopamine D1 receptor (D1R) is a G-protein coupled receptor expressed in the brain that regulates motor behavior, motivation, and cognitive processes. nih.gov Agonism of the D1R has been a therapeutic target for neurological conditions such as Parkinson's disease. nih.govresearchgate.net Until recently, most D1R agonists were catechol derivatives, which often had limitations in bioavailability and penetration into the central nervous system. nih.gov

No specific research findings were available to characterize the potential agonistic effects of this compound on the Dopamine D1 receptor.

Receptor SubtypeCompoundActivityData
Dopamine D1 ReceptorThis compoundAgonismData Not Available

The serotonin (B10506) 4 (5-HT4) receptor is a G-protein coupled receptor found in the central nervous system and the gastrointestinal tract. nih.govmdpi.com Activation of this receptor is involved in enhancing gastrointestinal motility and modulating cognitive functions. nih.gov Consequently, 5-HT4 receptor antagonists—compounds that block the receptor's activity—have been explored for their therapeutic potential. researchgate.net The effect of 5-HT4 receptor antagonism is less well-characterized than its agonism. nih.gov

There is no available data from preclinical studies detailing any antagonistic activity of this compound at the 5-HT4 receptor.

Receptor SubtypeCompoundActivityData
Serotonin (5-HT4) ReceptorThis compoundAntagonismData Not Available

The Sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein coupled receptor that plays a critical role in the trafficking and recirculation of lymphocytes. nih.govnih.gov S1P1 receptor agonists can lead to the sequestration of lymphocytes within lymph nodes, preventing their migration to sites of inflammation. nih.govnih.gov This mechanism is the basis for approved therapies for immune-mediated diseases like multiple sclerosis. nih.gov

No data is currently available in the scientific literature to describe the agonistic activity of this compound at the S1P1 receptor.

Receptor SubtypeCompoundActivityData
S1P1 ReceptorThis compoundAgonismData Not Available

The Cannabinoid 1 (CB1) receptor is a G-protein coupled receptor that is abundantly expressed in the central nervous system and is also found in peripheral tissues. nih.gov It is a key component of the endocannabinoid system. CB1 receptor antagonists block the activity of this receptor. While early CB1 antagonists were investigated for metabolic disorders, their clinical use was limited by adverse effects. nih.gov Newer research has focused on peripherally restricted or neutral antagonists to mitigate these effects. nih.govnih.gov

Preclinical research data on the potential antagonistic activity of this compound at the CB1 receptor is not available.

Receptor SubtypeCompoundActivityData
Cannabinoid (CB1) ReceptorThis compoundAntagonismData Not Available

Prostanoid EP3 Receptor Antagonism

The prostanoid EP3 receptor, a receptor for prostaglandin (B15479496) E2 (PGE2), is a significant target in therapeutic research. nih.gov Similar to the P2Y12 receptor for ADP, the EP3 receptor's activation leads to the inhibition of cAMP synthesis. nih.gov This pathway is implicated in various physiological processes, including platelet aggregation, which, unlike ADP-mediated aggregation, is dependent on co-agonists capable of mobilizing Ca2+. nih.gov The role of PGE2 is also noted in pathophysiology; for instance, increased levels of PGE2 are associated with defective insulin (B600854) secretion in diabetic patients by inhibiting glucose-stimulated insulin secretion (GSIS). nih.gov

Consequently, antagonists of the EP3 receptor are being investigated as novel therapeutic agents. nih.govnih.gov They have potential applications as antiplatelet agents that may not carry the same bleeding risks as P2Y12 antagonists. nih.gov Furthermore, EP3 receptor antagonists are explored for the treatment of Type II diabetes by mitigating the inhibitory effect of PGE2 on insulin secretion. nih.gov Research in this area has led to the development of various compounds, including peri-substituted bicyclic acylsulfonamides and other heterocyclic compounds, designed to be potent and selective EP3 antagonists. nih.govnih.gov While the sulfonamide moiety is present in some explored antagonists, specific data detailing the activity of this compound as a prostanoid EP3 receptor antagonist is not extensively documented in the available research.

Cellular Assays for Mechanistic Understanding

Cell-Based Screening Models

Cell-based screening assays are fundamental tools in drug discovery, providing insights into the biological effects of new chemical entities in a physiologically relevant context. nih.gov These models are generally more efficient and less costly than animal experiments. nih.gov The most common format is the two-dimensional (2D) monolayer cell culture, where compounds are added to the culture medium, and the cellular response is measured, often through high-throughput screening (HTS) methods. nih.gov

More advanced models are also employed to better mimic the in vivo environment. Three-dimensional (3D) cell culture models, such as spheroids, offer improved physiological relevance compared to 2D cultures. nih.gov Another HTS-compatible technology is the cell microarray, where thousands of samples can be screened simultaneously in a single experiment, conserving reagents. nih.gov Microfluidic devices, also known as "lab-on-a-chip" technology, allow for precise control and manipulation of fluids at a sub-millimeter scale, enabling rapid and sensitive cell-based analysis for applications including drug screening and toxicity studies. nih.gov Bioautography is another screening method used to detect antimicrobial agents, where compounds separated on a plate are put into contact with a microbial suspension to observe zones of growth inhibition. nih.gov

Cytotoxicity Evaluation in Specific Cell Lines

A primary step in evaluating the potential of a new compound for cancer therapy is to assess its cytotoxicity against a panel of cancer cell lines. This process helps determine the compound's potency and selectivity. Commonly used cell lines for such screenings include HEPG2 (hepatocellular carcinoma), HELA (cervical cancer), SW1116 and COLO-205 (colorectal cancer), BGC823 (gastric carcinoma), PC3 (prostate cancer), MCF7 (breast cancer), SKNMC and IMR-32 (neuroblastoma), and A-549 and HEP-2 (lung cancer).

The cytotoxic effect is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the proliferation of 50% of the cells. While specific IC50 values for this compound against these cell lines are not detailed in the available literature, the table below provides illustrative data for other novel compounds to demonstrate how such results are typically presented.

Table 1: Example Cytotoxicity of a Novel Benzimidazole Derivative (se-182) in Various Cancer Cell Lines.

Cell Line Cancer Type IC50 (µM) Source
HepG2 Hepatocellular Carcinoma 15.58
A549 Lung Adenocarcinoma 15.80
MCF-7 Breast Adenocarcinoma Not specified

| DLD-1 | Colorectal Adenocarcinoma | Not specified | |

Anti-inflammatory Effects in Cell Models

Cellular models are crucial for investigating the anti-inflammatory properties of chemical compounds. The rat intestinal epithelial cell line, IEC-6, is a widely used in vitro model to study intestinal inflammation, often induced by agents like lipopolysaccharide (LPS) or hydrogen peroxide (H2O2). researchgate.netnih.govnih.gov A key pathway regulating inflammation is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. mdpi.commdpi.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. mdpi.com Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for IL-1β, IL-6, and TNF-α. mdpi.commdpi.com

The anti-inflammatory potential of a compound can be assessed by its ability to suppress the activation of this pathway. nih.gov For example, studies have shown that certain flavonols can inhibit the LPS-induced expression of TLR4 and the phosphorylation of IκBα and p65 in IEC-6 cells. nih.gov Similarly, other natural compounds have been observed to inhibit the expression of cyclooxygenase-2 (COX-2) and the phosphorylation of IκBα in LPS-treated IEC-6 cells. researchgate.net These studies confirm the utility of the IEC-6 cell model and the NF-κB pathway as targets for evaluating potential anti-inflammatory agents.

Investigations of Cell Cycle Arrest and Apoptosis Mechanisms

Many chemotherapeutic agents exert their effects by disrupting the cell cycle and inducing programmed cell death (apoptosis). The investigation of these mechanisms is a cornerstone of anticancer drug research. Studies on various sulfonamide derivatives have demonstrated their potential to induce cell cycle arrest and apoptosis in different cancer cell lines. ualberta.canih.govnih.govresearchgate.net

Apoptosis can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which often converge on the activation of executioner caspases like caspase-3. ualberta.cafrontiersin.org The externalization of phosphatidylserine (B164497) (PS) is a hallmark of early apoptosis. ualberta.cafrontiersin.org

Research on a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative, referred to as S1, showed it induced cell cycle arrest at the G2/M phase in K562 leukemia cells and at the G0/G1 phase in Jurkat leukemia cells. nih.govresearchgate.net In K562 cells, the mechanism involved both extrinsic and intrinsic apoptosis, evidenced by increased FasR expression and loss of mitochondrial potential. nih.gov In Jurkat cells, cell death was mediated by intrinsic apoptosis. nih.gov Another synthetic sulfonamide chalcone, SSC185, was found to cause cell cycle arrest at the G2/M phase in SW-620 colorectal cancer cells, leading to cell death associated with the cleavage of PARP, a substrate of activated caspases. nih.gov

Table 2: Mechanistic Actions of Novel Sulfonamide Derivatives in Cancer Cell Lines.

Compound Cell Line Cell Cycle Arrest Phase Key Apoptotic Mechanisms Source
Sulfonamide S1 K562 (Leukemia) G2/M Activation of extrinsic & intrinsic pathways; Increased FasR; Caspase-3 activation ualberta.canih.gov
Sulfonamide S1 Jurkat (Leukemia) G0/G1 Activation of intrinsic pathway; Phosphatidylserine exposure; Reduced Survivin expression ualberta.canih.gov

| Sulfonamide Chalcone (SSC185) | SW-620 (Colorectal Cancer) | G2/M | PARP cleavage; Cell death via apoptosis or necroptosis | nih.gov |

Neuroprotection and Synaptogenesis Assessment in Neuronal Cell Models

The potential of novel compounds to offer neuroprotection or promote synaptogenesis is typically evaluated using specialized neuronal cell models. These assays assess a compound's ability to protect neurons from cytotoxic insults (e.g., oxidative stress, excitotoxicity) or to enhance the formation of new synapses, which is crucial for neuronal plasticity and cognitive function. However, based on the available scientific literature, specific studies investigating the neuroprotective and synaptogenic effects of this compound in neuronal cell models have not been reported.

Permeability Assays in Cell-Based Models (e.g., Caco-2, MDCKII cells)

There is no available data from in vitro studies assessing the permeability of this compound using standard cell-based models such as Caco-2 or Madin-Darby Canine Kidney II (MDCKII) cells. These assays are crucial for predicting a compound's potential for oral absorption by determining its ability to cross intestinal epithelial barriers. However, no published research has reported the apparent permeability coefficient (Papp) or efflux ratios for this specific compound.

Preclinical Investigations of Antimicrobial Activities

Inhibition of Bacterial Growth Mechanisms

Specific preclinical investigations into the antibacterial activity of this compound are not present in the current body of scientific literature. There are no studies detailing its minimum inhibitory concentrations (MIC) against various bacterial strains or elucidating its specific mechanisms of bacterial growth inhibition.

Antifungal Properties

Information regarding the antifungal properties of this compound is not available. No studies have been published that evaluate its efficacy against fungal pathogens or determine its spectrum of activity.

Antiparasitic Activities

There is no documented research on the antiparasitic activities of this compound. Preclinical studies investigating its potential to inhibit the growth or viability of parasites have not been reported.

Structure Activity Relationship Sar Studies of N 2,5 Dihydroxyphenyl Methanesulfonamide Analogues

Impact of Phenyl Ring Substitutions on Biological Activity

No specific studies detailing the systematic substitution on the 2,5-dihydroxyphenyl ring of N-(2,5-dihydroxyphenyl)methanesulfonamide and the resulting impact on biological activity were identified. In typical SAR studies, researchers would introduce a variety of substituents at the available positions on the phenyl ring to probe the effects on potency, selectivity, and pharmacokinetic properties. The hydroquinone (B1673460) moiety itself is known to be electrochemically active and can undergo oxidation. Substituents that alter the redox potential of this ring, such as electron-withdrawing or electron-donating groups, would be of significant interest. For instance, the introduction of alkyl or halogen groups could modulate lipophilicity, which in turn affects cell membrane permeability and target engagement. However, without experimental data, any discussion remains speculative.

Role of the Sulfonamide Moiety in Target Binding and Efficacy

The sulfonamide group is a key functional group in a multitude of approved drugs and is recognized for its ability to form crucial hydrogen bonds with biological targets. nih.gov It can act as a hydrogen bond donor via the N-H bond and a hydrogen bond acceptor through its two sulfonyl oxygens. In the context of this compound, the sulfonamide linker connects the hydroquinone ring to the methyl group. Its specific role in binding to a particular target would depend on the topology of the active site. The acidity of the sulfonamide proton can also play a role in its interaction with receptors. nih.gov General studies on other sulfonamide-containing molecules have shown that this moiety is often critical for biological activity, and its removal or significant alteration can lead to a complete loss of function.

Influence of Chirality on Biological Activity

Chirality becomes a factor in the biological activity of this compound derivatives if a stereocenter is introduced into the molecule. The parent compound itself is achiral. However, if, for example, the methyl group of the methanesulfonamide (B31651) were to be replaced by a larger, asymmetric alkyl chain, or if substituents on the phenyl ring created a chiral center, then the resulting enantiomers would be expected to have different biological activities. This is a fundamental principle in pharmacology, as biological macromolecules like enzymes and receptors are chiral and will interact differently with each enantiomer. No studies investigating chiral analogues of this compound were found.

Conformational Flexibility and Receptor Recognition in this compound Derivatives

The conformational flexibility of a molecule is crucial for its ability to adopt the correct orientation to bind to its biological target. For this compound, the key rotatable bonds are between the phenyl ring and the nitrogen of the sulfonamide, and between the nitrogen and the sulfur atom. The preferred conformation will influence the spatial relationship between the hydroquinone ring and the sulfonamide group. The presence of substituents on the phenyl ring, particularly adjacent to the sulfonamide linker, could create steric hindrance that restricts rotation and locks the molecule into a specific conformation. Computational modeling is often used to predict low-energy conformations, but experimental data from studies on specific derivatives of this compound are not available.

Advanced Analytical Characterization Techniques in N 2,5 Dihydroxyphenyl Methanesulfonamide Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in determining the molecular structure of N-(2,5-dihydroxyphenyl)methanesulfonamide by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique insights into the compound's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in the molecule. For this compound, the spectrum would be expected to show distinct signals for the protons on the aromatic ring, the hydroxyl (-OH) groups, the amine (-NH) group, and the methyl (-CH₃) group of the methanesulfonamide (B31651) moiety. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration of these signals would confirm the substitution pattern of the phenyl ring and the presence of the key functional groups.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule, with each unique carbon atom typically giving rise to a distinct signal. The spectrum would be expected to show signals for the six carbons of the aromatic ring, with those bearing the hydroxyl groups shifted significantly downfield, as well as a signal for the methyl carbon of the methanesulfonamide group.

Table 1: Illustrative ¹H NMR Spectral Data based on N-(2,5-dimethoxyphenyl)methanesulfonamide (Solvent: CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.15 d 1H Ar-H
6.82 d 1H Ar-H
6.75 dd 1H Ar-H
6.59 br s 1H NH
3.84 s 3H OCH₃
3.78 s 3H OCH₃

Table 2: Illustrative ¹³C NMR Spectral Data based on N-(2,5-dimethoxyphenyl)methanesulfonamide (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment
154.0 Ar-C -O
147.2 Ar-C -O
126.8 Ar-C -N
113.8 Ar-C H
112.2 Ar-C H
110.0 Ar-C H
56.4 O-C H₃
55.8 O-C H₃

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

O-H Stretching: Broad bands characteristic of the hydroxyl groups, typically in the region of 3200-3600 cm⁻¹.

N-H Stretching: A moderate absorption band around 3250-3350 cm⁻¹ corresponding to the amine group in the sulfonamide.

C-H Stretching: Signals for aromatic C-H bonds would appear just above 3000 cm⁻¹, while the methyl C-H stretch would be just below 3000 cm⁻¹.

S=O Stretching: Two strong absorption bands are characteristic of the sulfonyl group (SO₂), corresponding to asymmetric and symmetric stretching, typically found in the ranges of 1310-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

S-N Stretching: This vibration is expected to appear in the 926–833 cm⁻¹ range.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3200-3600 O-H Stretch Phenolic -OH
~3250-3350 N-H Stretch Sulfonamide -NH
~1310-1350 Asymmetric S=O Stretch Sulfonyl -SO₂
~1140-1160 Symmetric S=O Stretch Sulfonyl -SO₂

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS): This hard ionization technique provides a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, along with a complex fragmentation pattern that can be used as a molecular fingerprint.

Electrospray Ionization Mass Spectrometry (ESI-MS): A soft ionization technique, ESI-MS is particularly useful for polar molecules. It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for precise molecular weight determination with minimal fragmentation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. It is invaluable for analyzing complex mixtures and can provide structural information through controlled fragmentation of a selected parent ion.

For this compound (Molecular Formula: C₇H₉NO₄S), the exact mass is 203.0252 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

Table 4: Expected Mass Spectrometry Data for this compound

Technique Ionization Mode Expected m/z Information Provided
HRMS ESI+ ~204.0330 [M+H]⁺, Confirms molecular formula
HRMS ESI- ~202.0175 [M-H]⁻, Confirms molecular formula

Diffraction Techniques

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of molecular structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal of the compound.

For this compound, a successful single-crystal X-ray analysis would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond distances and angles, confirming the connectivity established by NMR.

Conformation: The exact spatial orientation of the methanesulfonamide group relative to the dihydroxyphenyl ring.

Stereochemistry: Unambiguous assignment of the molecule's three-dimensional shape.

Crystal Packing: Detailed insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl and sulfonamide groups, which govern the crystal lattice structure.

The process involves growing a high-quality single crystal, mounting it on a diffractometer, and collecting diffraction data. The data is then processed to solve and refine the crystal structure, resulting in a detailed molecular model.

Chromatographic Techniques for Purity and Compound Analysis in Research

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, or other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is commonly achieved using an ultraviolet (UV) detector, which would monitor the absorbance at a wavelength where the phenyl ring absorbs strongly. The purity is determined by the relative area of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a chemical reaction or to quickly assess the number of components in a sample. A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The separated components are visualized, typically under UV light, and their retention factors (Rf) are calculated.

The development of a robust chromatographic method is crucial for ensuring that the material used in research is of a known and high purity, which is critical for the validity of experimental results.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of a wide array of pharmaceutical and chemical compounds. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most probable mode of separation. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound would be influenced by the hydrophobicity of the stationary phase and the composition and pH of the mobile phase.

Detailed research findings on analogous compounds, such as other sulfonamides and phenolic derivatives, indicate that C18 columns are highly effective for separation. nih.gov The mobile phase typically consists of an aqueous component (often with a buffer to control the ionization of the phenolic hydroxyl groups and the sulfonamide moiety) and an organic modifier like acetonitrile or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the efficient elution of compounds with varying polarities. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

Parameter Typical Conditions
Stationary Phase C18, 5 µm (e.g., Zorbax Eclipse XDB C18)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting parameters for method development, based on established methods for similar compounds. nih.gov

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times. nih.gov For the analysis of this compound, a UPLC method would offer considerable advantages over traditional HPLC, particularly in resolving potential impurities or related substances.

The fundamental principles of separation in UPLC are analogous to HPLC, with reversed-phase chromatography being the most suitable approach. rsc.org The transition from HPLC to UPLC involves the use of specialized instrumentation capable of handling the higher backpressures generated by the smaller particle columns. The shorter analysis times offered by UPLC can dramatically increase sample throughput in a research or quality control environment. researchgate.net

Table 2: Representative UPLC Method Parameters for the Analysis of Sulfonamide Compounds

Parameter Typical Conditions
Stationary Phase C18, 1.7 µm (e.g., Agilent ZORBAX Eclipse Plus C18) rsc.org
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 2% B held for 0.5 min, then to 98% B in 5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Tandem Mass Spectrometry (MS/MS) rsc.org

| Injection Volume | 5 µL |

This table provides an example of UPLC conditions used for the analysis of various sulfonamides, which could be adapted for this compound. rsc.orgresearchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. chromatographyonline.com SFC is often considered a "green" alternative to normal-phase HPLC due to the significant reduction in organic solvent consumption. chromatographyonline.com For polar compounds like polyphenols and other phenolic derivatives, which can be challenging to retain and resolve using reversed-phase LC, SFC offers a viable and often advantageous alternative. chromatographyonline.com

In SFC, the separation of polar analytes like this compound is typically achieved on polar stationary phases (e.g., silica, cyano, or diol-bonded silica). researchgate.netchromatographytoday.com To elute such polar compounds, a polar organic modifier, such as methanol or ethanol, is added to the supercritical CO2 mobile phase. researchgate.net Acidic or basic additives may also be incorporated into the modifier to improve peak shape and resolution, particularly for ionizable compounds. researchgate.net The unique properties of supercritical fluids, such as low viscosity and high diffusivity, allow for rapid and highly efficient separations. chromatographytoday.com

Table 3: General SFC Method Parameters for the Separation of Polar Phenolic Compounds

Parameter Typical Conditions
Stationary Phase Diol or Cyano-bonded Silica
Mobile Phase A Supercritical CO2
Mobile Phase B (Modifier) Methanol with 0.1% Formic Acid
Gradient 5% B to 40% B over 10 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C

| Detection | UV-Vis or Mass Spectrometry (MS) |

This table outlines typical starting conditions for the SFC analysis of polar phenolic compounds, which would be applicable for developing a method for this compound. chromatographyonline.comresearchgate.net

Mechanistic Investigations Beyond Target Binding

Intracellular Calcium Release Mechanisms

The regulation of intracellular calcium (Ca2+) concentration is a critical aspect of cellular signaling, governing processes from muscle contraction to gene transcription. An increase in cytosolic calcium can originate from two primary sources: influx from the extracellular space or release from intracellular stores like the endoplasmic reticulum (ER). nih.gov The latter is often mediated by signaling molecules such as inositol (B14025) 1,4,5-trisphosphate (IP3), which binds to IP3 receptors on the ER membrane, triggering the release of stored calcium. nih.gov

While direct studies on the effect of N-(2,5-dihydroxyphenyl)methanesulfonamide on intracellular calcium release are not extensively documented in current literature, the functional groups within its structure could potentially interact with components of calcium signaling pathways. The dihydroxyphenyl moiety, for instance, is subject to redox cycling, which can influence the cellular redox state and indirectly affect the function of calcium channels and pumps that are sensitive to oxidative stress. Further research is required to specifically elucidate whether this compound or its metabolites directly or indirectly modulate intracellular calcium release from stores like the ER or affect calcium influx across the plasma membrane.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, immunity, and cell survival. nih.govnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. researchgate.net Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB dimers (most commonly the p50-p65/RelA heterodimer) to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory and other target genes. nih.gov

The potential for this compound to modulate the NF-κB pathway has been a subject of scientific interest, particularly given the known anti-inflammatory properties of many phenolic and sulfonamide-containing compounds. Although direct evidence specifically detailing the interaction of this compound with the NF-κB pathway is limited, related compounds have been shown to suppress NF-κB activation. mdpi.com Such inhibition can occur at multiple levels, including the prevention of IκB degradation or the inhibition of NF-κB's nuclear translocation or DNA binding. The antioxidant properties of the dihydroxyphenyl group could also play a role by quenching reactive oxygen species (ROS), which are known activators of the NF-κB pathway. mdpi.com Further investigation is necessary to confirm a direct modulatory role and delineate the precise mechanism.

Research on Metabolic Pathways of this compound Derivatives

The metabolism of a xenobiotic compound determines its bioavailability, duration of action, and potential for toxicity. This process involves enzymatic modifications, often categorized into Phase I (functionalization) and Phase II (conjugation) reactions, which can lead to either detoxification or, conversely, bioactivation.

Bioactivation Pathways

Bioactivation is the metabolic conversion of a chemically stable compound into a reactive metabolite. researchgate.net These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. For aromatic compounds, bioactivation often involves oxidation by cytochrome P450 (CYP) enzymes. nih.gov

For derivatives of this compound, the dihydroxyphenyl ring is a likely site for metabolic oxidation. CYP-mediated hydroxylation could potentially lead to the formation of a quinone or quinone-imine intermediate. Such species are highly reactive electrophiles. The formation of these reactive metabolites can sometimes be mitigated by cellular defense mechanisms, such as conjugation with glutathione (B108866) (GSH), a process that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). nih.govresearchgate.net Understanding these bioactivation pathways is crucial for assessing the safety profile of these derivatives.

Table 1: Potential Metabolic Reactions in Bioactivation

Metabolic Reaction Enzyme Family Potential Reactive Intermediate
Aromatic Hydroxylation Cytochrome P450 (CYP) Quinone/Quinone-imine
N-Oxidation Cytochrome P450 (CYP) Hydroxylamine
Peroxidative Activation Peroxidases Free Radicals

Elucidation of Anti-HIV Mechanisms (e.g., reverse transcriptase inhibition)

The human immunodeficiency virus (HIV) relies on a key enzyme, reverse transcriptase (RT), to convert its RNA genome into DNA, a critical step for viral replication and integration into the host genome. nih.gov This enzyme is a primary target for a major class of antiretroviral drugs known as reverse transcriptase inhibitors (RTIs). nih.gov RTIs are categorized into nucleoside/nucleotide RTIs (NRTIs), which act as chain terminators after being incorporated into the growing viral DNA, and non-nucleoside RTIs (NNRTIs), which bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.

Research has identified certain sulfonamide-containing molecules as potent anti-HIV agents. nih.gov A study involving the screening of a small molecule library identified a novel sulfonamide compound that demonstrated strong anti-HIV activity. nih.gov Mechanistic studies revealed that this compound acts as an NNRTI. nih.gov Although this specific study did not evaluate this compound itself, it establishes a precedent that the sulfonamide scaffold can be effectively utilized to design inhibitors of HIV-1 reverse transcriptase. The potential for this compound or its optimized derivatives to bind to the NNRTI pocket of HIV-1 RT warrants further investigation through molecular modeling and enzymatic assays.

Future Research Directions for N 2,5 Dihydroxyphenyl Methanesulfonamide

Exploration of Novel Biological Targets for N-(2,5-dihydroxyphenyl)methanesulfonamide and its Analogues

The initial step in expanding the therapeutic utility of this compound involves identifying and validating new biological targets. The inherent structural motifs of the molecule, namely the dihydroxyphenyl and methanesulfonamide (B31651) groups, suggest a range of potential interactions with various enzyme and receptor families. Future research should focus on:

Broad-Spectrum Kinase Profiling: The methanesulfonamide moiety is a common feature in many kinase inhibitors. Comprehensive screening against a panel of human kinases could reveal novel inhibitory activities.

Targeting Metalloproteinases: The hydroxyphenyl group can act as a chelating agent for metal ions, suggesting potential inhibitory activity against metalloproteinases, which are implicated in cancer and inflammatory diseases.

Phenotypic Screening: High-throughput phenotypic screening in various disease models (e.g., cancer cell lines, patient-derived organoids) can uncover unexpected therapeutic activities and provide clues to novel mechanisms of action.

A systematic approach to target identification and validation will be crucial in defining the therapeutic landscape for this class of compounds.

Development of Advanced Synthetic Strategies for Complex Derivatives

To explore the structure-activity relationship (SAR) and optimize the therapeutic properties of this compound, the development of efficient and versatile synthetic methodologies is paramount. Future synthetic efforts should be directed towards:

Late-Stage Functionalization: Developing methods for the selective modification of the core structure at a late stage in the synthesis will enable the rapid generation of a diverse library of analogues. This includes techniques for C-H activation and selective halogenation.

Combinatorial Chemistry: The use of combinatorial approaches, coupled with high-throughput screening, can accelerate the discovery of lead compounds with improved potency and selectivity.

Stereoselective Synthesis: For derivatives with chiral centers, the development of stereoselective synthetic routes will be essential to investigate the biological activity of individual enantiomers.

These advanced synthetic strategies will provide the chemical tools necessary to systematically probe the SAR and to develop drug candidates with optimized pharmacological profiles.

Integration of Artificial Intelligence and Machine Learning in SAR and Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govmdpi.com For this compound, these computational tools can be leveraged to:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

De Novo Design: Employ generative models to design novel analogues with desired properties, such as enhanced potency, improved metabolic stability, and reduced off-target effects. mdpi.commdpi.com

Target Prediction: Utilize ML algorithms to analyze the structural features of this compound and predict its most likely biological targets. nih.gov

The integration of AI and ML into the research workflow will significantly accelerate the drug discovery process and increase the probability of success. nih.gov

Deeper Investigation into Molecular Mechanisms of Action

A thorough understanding of the molecular mechanisms by which this compound and its analogues exert their biological effects is critical for their clinical development. Future research in this area should include:

Structural Biology: Co-crystallization of lead compounds with their target proteins will provide detailed insights into the binding mode and the key molecular interactions, guiding further optimization efforts.

Biochemical and Cellular Assays: In-depth biochemical and cellular studies are needed to elucidate the downstream signaling pathways modulated by these compounds.

Omics Technologies: The use of genomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment and help identify biomarkers for patient stratification.

A comprehensive understanding of the mechanism of action will not only support the development of the primary drug candidate but may also reveal opportunities for combination therapies.

Design of Targeted Chemical Probes for Receptor/Enzyme Characterization

To facilitate the study of the biological targets of this compound, the design and synthesis of high-quality chemical probes are essential. eubopen.org These probes are indispensable tools for target validation and for studying the role of the target in health and disease. eubopen.org Key considerations for probe design include:

Affinity and Selectivity: The probe must bind to its intended target with high affinity and selectivity to avoid misleading results.

Functionality: The probe should be functionalized with a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) moiety) to enable detection and visualization of the target protein.

Minimal Perturbation: The chemical modifications introduced to create the probe should not significantly alter the pharmacological properties of the parent compound.

The development of well-characterized chemical probes will be a valuable resource for the broader scientific community to investigate the biology of the targets of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dihydroxyphenyl)methanesulfonamide, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves coupling methanesulfonyl chloride with 2,5-dihydroxyaniline derivatives under controlled pH (neutral to slightly basic) and temperature (0–5°C for sulfonylation). Solvents like DMF or ethanol are used with catalysts such as triethylamine. Yield optimization requires strict control of stoichiometry, inert atmospheres, and purification via recrystallization or column chromatography. Reaction progress is monitored using TLC and HPLC .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl protons at δ 8–10 ppm in DMSO-d6) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level optimize the molecular geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and simulate UV/Vis spectra. Solvent effects are modeled using the Polarizable Continuum Model (PCM). These studies reveal charge distribution, potential electrophilic/nucleophilic sites, and excitation energies for photochemical applications .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives with similar structures?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., fluorine vs. methoxy groups) to isolate functional group contributions .
  • Enzyme Assays : Compare inhibition kinetics (IC50_{50}) against target proteins (e.g., kinases) using fluorescence polarization or calorimetry .
  • Crystallographic Analysis : X-ray diffraction to identify binding modes and steric clashes in protein-ligand complexes .

Q. How does the stability of this compound under varying pH and temperature conditions impact experimental design?

  • Methodological Answer : Stability studies involve:

  • Accelerated Degradation Tests : Incubate the compound at 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products.
  • pH-Dependent Hydrolysis : Assess susceptibility to hydrolysis in buffers (pH 1–13) via UV-Vis spectroscopy.
  • Light Sensitivity : Use amber glassware and UV-stabilized solvents to prevent photodegradation .

Q. What experimental approaches validate the antioxidant or antiproliferative mechanisms of this compound?

  • Methodological Answer :

  • ROS Scavenging Assays : Measure DPPH or ABTS radical quenching efficiency .
  • Cell-Based Assays : MTT or Annexin V staining to evaluate cytotoxicity and apoptosis in cancer cell lines (e.g., HeLa, MCF-7) .
  • Western Blotting : Track expression of oxidative stress markers (e.g., Nrf2, SOD) or apoptotic proteins (caspase-3) .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported synthetic yields for structurally analogous sulfonamides?

  • Methodological Answer : Yield variations often stem from differences in:

  • Reaction Scale : Microscale reactions (<1 mmol) may show lower reproducibility than macroscale .
  • Purification Methods : Silica gel chromatography vs. recrystallization can alter isolated yields .
  • Catalyst Purity : Trace moisture in triethylamine or DMF can deactivate intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.